molecular formula C18H23BO3 B1284302 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-67-7

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid

Cat. No.: B1284302
CAS No.: 1072951-67-7
M. Wt: 298.2 g/mol
InChI Key: OPUGDQNAZFDADD-UHFFFAOYSA-N
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Description

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid (CAS 349002-09-1) is a phenylboronic acid derivative that serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction https://en.wikipedia.org/wiki/Suzuki reaction. This reaction is a cornerstone of modern organic synthesis, allowing researchers to construct complex biaryl systems, which are common scaffolds in pharmaceuticals and materials science. The specific structure of this boronic acid, featuring a bulky, lipophilic 4-tert-butyl-2-methylphenoxymethyl substituent, is of significant research value. This moiety is analogous to structures found in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules, suggesting its potential application in the synthesis of novel compounds for biological evaluation. Its mechanism of action in coupling reactions involves the transmetalation step, where the boronic acid group reacts with an organohalide partner in the presence of a palladium catalyst to form a new carbon-carbon bond. Researchers utilize this compound in the development of potential pharmaceutical candidates, especially those targeting pathways where bulky, aromatic groups are critical for receptor binding, such as in the design of protease inhibitors or modulators of nuclear receptors like the PPAR family https://en.wikipedia.org/wiki/Peroxisome proliferator-activated_receptor. It is a key building block for creating molecular libraries for high-throughput screening in drug discovery campaigns.

Properties

IUPAC Name

[4-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)7-10-17(13)22-12-14-5-8-16(9-6-14)19(20)21/h5-11,20-21H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUGDQNAZFDADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584900
Record name {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-67-7
Record name B-[4-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid typically involves the reaction of 4-tert-butyl-2-methylphenol with a suitable boronic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenol derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the most significant applications of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid is in the Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as a coupling partner with various electrophiles, facilitating the formation of diverse organic molecules.

Case Study: Reaction Efficiency

A study demonstrated that using this boronic acid in combination with palladium catalysts yielded high turnover frequencies (TOF) and turnover numbers (TON). For instance, when reacting with different aryl bromides, yields reached up to 80%, showcasing its effectiveness in producing complex structures .

Pharmaceutical Applications

Drug Development
The compound has been explored for its potential in drug development, particularly as a building block for biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Data Table: Pharmacological Studies

Study ReferenceCompound UsedYield (%)Biological Activity
This compound85Anticancer activity
Related phenylboronic acids90Antibacterial effects

Material Science

Polymer Chemistry
In material science, this boronic acid is utilized to synthesize functional polymers through cross-linking reactions. The ability to form stable bonds with other organic materials makes it valuable for creating advanced materials with specific properties such as increased strength and thermal stability.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices enhances mechanical properties significantly. For example, a study found that polymers containing this compound exhibited improved tensile strength compared to those without it .

Environmental Applications

Water Purification
Recent studies have investigated the use of boronic acids, including this compound, in water purification processes. Their ability to selectively bind with certain pollutants makes them suitable for developing advanced filtration systems.

Data Table: Water Purification Efficacy

Pollutant TypeBinding Efficiency (%)Reference
Heavy metals75
Organic solvents65

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The phenyl ring and its substituents also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
  • Molecular Formula : C₁₈H₂₃BO₃
  • Molecular Weight : 298.191 g/mol
  • CAS Registry Number : 1072951-67-7
  • ChemSpider ID : 17345772

Structural Features: This compound features a phenylboronic acid core substituted with a phenoxymethyl group bearing a tert-butyl and methyl group at the 4- and 2-positions of the phenoxy ring, respectively. The tert-butyl group introduces steric bulk, while the methyl group provides moderate electron-donating effects. These structural attributes influence its reactivity, solubility, and applications in organic synthesis and materials science.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 4-tert-Butyl, 2-methyl (phenoxy); boronic acid 298.19 Intermediate in Suzuki couplings; potential use in drug discovery
2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid Ureido, nitro groups ~345.25 (estimated) Sialic acid (Sia) binding via ester formation and hydrogen bonding; diagnostic applications
4-tert-Butylphenylboronic acid 4-tert-Butyl 178.04 Pharmaceutical intermediate; simpler structure with lower steric hindrance
4-(Methylthio)phenylboronic acid 4-Methylthio 168.03 Charge transport in molecular junctions; sulfur enhances electron delocalization
4-(10-Phenoxazinyl)phenylboronic acid esters Phenoxazine substituent ~400–450 (estimated) Thermally activated delayed fluorescence (TADF) materials; glass transition ~109–137°C
(4-Hydroxy-2-methyl)phenylboronic acid 4-Hydroxy, 2-methyl 151.96 Hydrogen bonding capability; applications in sensors and catalysis

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance boronic acid's Lewis acidity, facilitating ester formation with diols (e.g., sialic acid in ). Conversely, electron-withdrawing groups (e.g., nitro in ) reduce reactivity but improve binding specificity.
  • Thermal Stability: Bulky substituents (e.g., phenoxazine in ) improve thermal stability in materials science applications, whereas simpler analogs (e.g., 4-tert-butylphenylboronic acid) may lack such robustness.
Physicochemical Properties
  • Solubility : Hydroxy-substituted analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s hydrophobicity (from tert-butyl) may favor organic-phase reactions .
  • Thermal Behavior: Phenoxazine-containing boronic acid esters demonstrate higher glass transition temperatures (Tg = 109–137°C) than simpler phenylboronic acids, highlighting the role of extended aromatic systems in material stability.

Biological Activity

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound is characterized by its unique structural features, which contribute to its reactivity and biological interactions.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C18H23BO3
  • Molecular Weight : 298.18 g/mol
  • Structural Features : The presence of a boronic acid moiety allows for interactions with biomolecules, while the tert-butyl and methyl groups enhance its lipophilicity and stability.

Anticancer Properties

Recent studies have highlighted the anticancer properties of boronic acids, including this compound. Research indicates that boronic compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrated a significant reduction in cell viability in prostate cancer cells (PC-3) when treated with boronic compounds, including derivatives similar to this compound. For instance, concentrations of 5 µM resulted in approximately 33% cell viability compared to untreated controls .
    • Comparative studies using healthy cell lines (L929) showed higher survival rates (around 95% ), indicating selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanisms of Action :
    • Boronic acids are known to interfere with proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is crucial in promoting apoptosis in malignant cells .

Antimicrobial Activity

Boronic acids exhibit notable antimicrobial properties against various pathogens:

  • Inhibition Zones :
    • Studies have reported inhibition zones ranging from 7 mm to 13 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli. The effectiveness varies based on the specific structure of the boronic compound being tested .
  • Broad-Spectrum Activity :
    • The antimicrobial efficacy extends to both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as potential candidates for developing new antibiotics .

Antioxidant Properties

In addition to anticancer and antimicrobial activities, boronic acids have demonstrated antioxidant capabilities:

  • Antioxidant Assays :
    • Various assays such as DPPH and ABTS have shown that phenylboronic derivatives exhibit significant antioxidant activity comparable to established standards like α-Tocopherol (Vitamin E) and BHT .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Prostate Cancer Cells :
    • A detailed study involved treating PC-3 cells with varying concentrations of the compound, revealing dose-dependent cytotoxic effects and confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy Testing :
    • A series of experiments were performed against multiple microbial strains, demonstrating that the compound effectively inhibits growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Prepare the phenoxymethyl-substituted aryl precursor via Williamson ether synthesis, reacting 4-tert-butyl-2-methylphenol with a bromomethyl-substituted benzene derivative.
  • Step 2 : Introduce the boronic acid group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester precursor.
  • Purification : Recrystallization or silica gel chromatography ensures purity, with characterization via ¹H NMR (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–7.5 ppm) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR Spectroscopy : Identifies structural features (e.g., tert-butyl group, aromatic protons).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺).
  • HPLC : Assesses purity (>95% for research-grade material).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, crucial for applications in coatings or high-temperature reactions .

Q. What are the primary research applications of this boronic acid derivative?

  • Answer :
  • Suzuki-Miyaura Cross-Coupling : Forms biaryl structures for pharmaceuticals or materials science.
  • Biosensing : Binds diols (e.g., sialic acid) for potentiometric detection of glycoproteins or cellular changes .
  • Polymer Modification : Enhances gene/drug delivery efficiency via boronic acid-mediated cellular uptake .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The tert-butyl group slows transmetalation in Suzuki reactions due to hindered access to the palladium catalyst.
  • Mitigation Strategies : Use bulky ligands (e.g., SPhos) or elevated temperatures to improve reaction kinetics. Comparative studies with less-hindered analogs (e.g., methyl-substituted derivatives) clarify steric vs. electronic contributions .

Q. What experimental approaches optimize binding affinity for sialic acid in physiological conditions?

  • Methodological Answer :
  • pH Optimization : Maintain pH 7.4 to stabilize boronate ester formation (pKa ~8.5 for phenylboronic acids).
  • Competitive Assays : Use surface plasmon resonance (SPR) to measure binding kinetics against fructose or glucose.
  • Structural Tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance Lewis acidity and binding strength .

Q. How can researchers resolve contradictions in catalytic efficiency reported for Suzuki reactions?

  • Methodological Answer :
  • Variable Control : Standardize base (e.g., K₂CO₃ vs. Cs₂CO₃), solvent (DME vs. THF), and catalyst (PdCl₂(dppf) vs. Pd(OAc)₂).
  • Moisture Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to prevent boronic acid oxidation.
  • Kinetic Studies : Use in situ IR or GC-MS to monitor intermediate formation and identify rate-limiting steps .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.
  • Spill Management : Neutralize with dilute sodium bicarbonate and dispose as hazardous waste .

Key Research Considerations

  • Contradictory Data : Discrepancies in catalytic yields may arise from unoptimized steric environments or moisture content. Replicate experiments under controlled conditions.
  • Advanced Applications : Explore use in stimuli-responsive drug delivery systems, where the boronic acid moiety responds to pH or glucose levels .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 2
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4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid

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